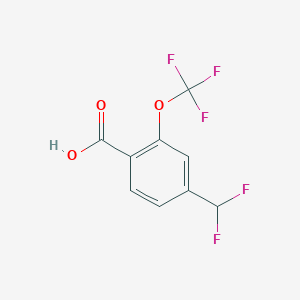![molecular formula C11H11ClO2 B2794822 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid CAS No. 1226178-96-6](/img/structure/B2794822.png)
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid, otherwise known as 2-CPCA, is an organic compound that has a variety of applications in scientific research. It is a cyclopropyl derivative of acetic acid, and has a molecular formula of C9H9ClO2. It is a colorless solid that is soluble in water, ethanol, and methanol, and has a molecular weight of 186.6 g/mol. 2-CPCA has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
科学的研究の応用
Environmental and Agricultural Implications
Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, has been extensive, revealing its widespread use in agriculture for pest control and its subsequent environmental impact. The analysis of global trends in studies on 2,4-D toxicity highlights the compound's significance in toxicology and environmental science. Research has shown that 2,4-D, due to its pervasive use, has been detected in various environmental compartments, raising concerns about its ecological effects and emphasizing the importance of understanding its behavior and degradation mechanisms (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
The treatment and biodegradation of wastewater containing herbicide residues, including those similar to 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid, is a critical area of research. Studies have identified effective methods for removing toxic pollutants from pesticide production wastewater, underscoring the role of biological processes and activated carbon in mitigating environmental contamination. These findings are pivotal for developing strategies to address pollution from agricultural chemicals and enhance water quality (Goodwin et al., 2018).
特性
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJLGOJCZJURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


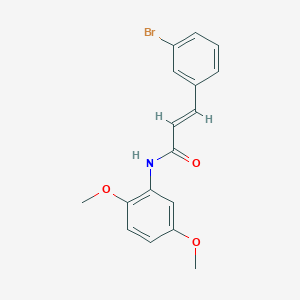
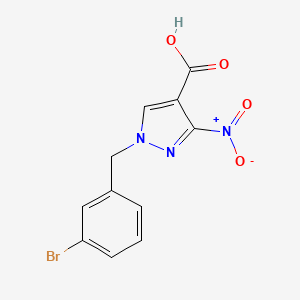
![Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2794745.png)
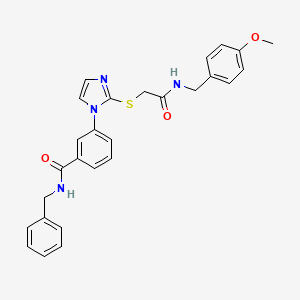
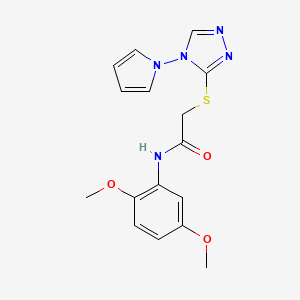
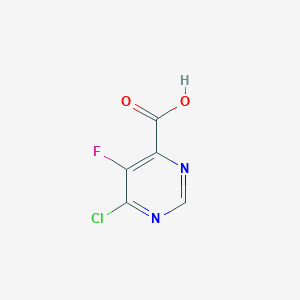
![1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol](/img/structure/B2794749.png)
![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)
![5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B2794753.png)
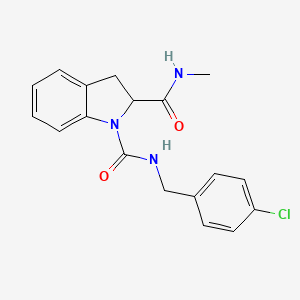
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2794756.png)

